(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine
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Overview
Description
(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine is a chiral morpholine derivative characterized by the presence of a fluorophenyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,6-dimethylmorpholine.
Formation of Intermediate: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the morpholine ring.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the desired enantiomer in high purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under controlled temperature and pressure.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives and reduced morpholine compounds.
Substitution Products: Functionalized fluorophenyl derivatives with various substituents.
Scientific Research Applications
(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, and ion channels.
Pathways Involved: It modulates various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Effects: The compound exerts its effects by binding to its targets, altering their activity, and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-2-Phenyl-6-methylmorpholine: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2S,6R)-2-(4-Chlorophenyl)-6-methylmorpholine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
(2S,6R)-2-(4-Bromophenyl)-6-methylmorpholine: Features a bromine atom, which affects its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
(2S,6R)-2-(4-Fluorophenyl)-6-methylmorpholine is unique due to the presence of the fluorine atom, which enhances its lipophilicity, metabolic stability, and binding affinity to certain targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S,6R)-2-(4-fluorophenyl)-6-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-6-13-7-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPBWYNPOQOBRH-LDYMZIIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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